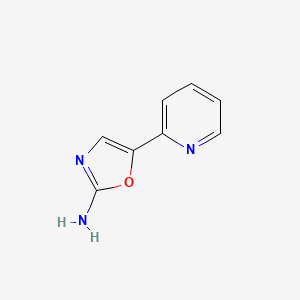

5-(Pyridin-2-yl)oxazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

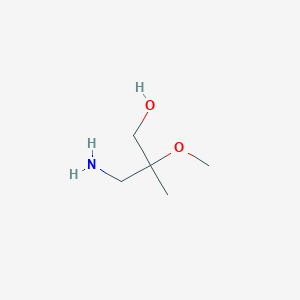

5-(Pyridin-2-yl)oxazol-2-amine is a chemical compound with the molecular formula C8H7N3O . It has a molecular weight of 161.16 . This compound is part of a larger class of organic compounds known as phenylpyridines .

Synthesis Analysis

The synthesis of this compound and similar compounds often involves the Buchwald-Hartwig Pd-catalyzed cross-coupling reaction . Another method involves the reaction of Oxazolones with amines .Molecular Structure Analysis

The molecular structure of this compound consists of an oxazole ring attached to a pyridine ring . The exact mass of the molecule is 161.058914 .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 362.4±34.0 °C at 760 mmHg . Its flash point is 172.9±25.7 °C . The compound’s LogP value is 0.23, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Anticancer Properties

5-(Pyridin-2-yl)oxazol-2-amine derivatives have been synthesized and evaluated for their potential anticancer properties. A series of compounds, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, have been developed, showing significant cytotoxicity against various human cancer cell lines. Notably, certain derivatives exhibited potent activity, particularly the Mannich bases, which were more effective against gastric cancer than standard treatments while having minimal impact on normal fibroblast cells (Abdo & Kamel, 2015).

Multicomponent Synthesis

This compound has been utilized in multicomponent synthesis processes. A novel method for synthesizing 5-aminooxazole from simple, readily available inputs has been described, demonstrating its versatility in creating complex molecular structures (Janvier et al., 2002).

Antimicrobial Activity

Research has explored the antimicrobial activities of this compound derivatives. The synthesis of new compounds starting from isonicotinic acid hydrazide and their subsequent evaluation for antimicrobial properties revealed that many of these synthesized compounds showed good to moderate activity against various microbial strains (Bayrak et al., 2009).

Antimycobacterial Activity

Specific derivatives of this compound have been synthesized and assessed for their antimycobacterial activities. These compounds showed promising activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. One compound, in particular, demonstrated significant efficacy in vitro and in vivo, with a notable reduction in mycobacterium load in lung and spleen tissues in animal models (Sriram et al., 2007).

Direcciones Futuras

Oxazole derivatives, including 5-(Pyridin-2-yl)oxazol-2-amine, have been gaining attention in recent years due to their wide range of biological activities . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities . The development of new synthesis methods and the exploration of their mechanisms of action could also be valuable areas of study .

Propiedades

IUPAC Name |

5-pyridin-2-yl-1,3-oxazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLJZZMWJJPGMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-6-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2470738.png)

![Ethyl 4-(4-methylphenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2470739.png)

![Ethyl 3-oxo-4-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butanoate](/img/structure/B2470741.png)

![N-(benzo[d]thiazol-2-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2470742.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2470748.png)

![3-(2-chlorobenzyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470750.png)

![2-Chloro-1-[4-(5-fluoro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2470751.png)

![8-(3,4-Dimethylbenzoyl)-6-[(2-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2470755.png)